

Physical and chemical specifications of 3-(2-Bromoacetyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Bromoacetyl)benzonitrile

Cat. No.: B122449

[Get Quote](#)

An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological specifications of **3-(2-Bromoacetyl)benzonitrile** (CAS No: 50916-55-7). It is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and contextual information regarding its applications.

Core Chemical and Physical Specifications

3-(2-Bromoacetyl)benzonitrile is a bifunctional organic compound containing both a reactive α -bromoketone group and a benzonitrile moiety. These features make it a valuable intermediate in organic synthesis. All quantitative data is summarized in the table below for clarity and ease of comparison.

Property	Value	Reference
CAS Number	50916-55-7	[1] [2]
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Appearance	White to pale-yellow solid/crystal powder	[3]
Melting Point	67-70 °C	[1]
Boiling Point	317.7 °C at 760 mmHg	[1]
Density	1.56 g/cm ³	[1]
Purity	Typically ≥95%	[1]
Solubility	Soluble in Methanol	N/A
SMILES	C1=CC(=CC(=C1)C(=O)CBr)C #N	[1]
InChI Key	XWCGNFLHRINYCE- UHFFFAOYSA-N	[1]

Synthesis and Characterization Protocols

The primary route for synthesizing **3-(2-Bromoacetyl)benzonitrile** is the α -bromination of its precursor, 3-acetylbenzonitrile. The bromoacetyl group is a known reactive moiety, often used as an alkylating agent in organic and medicinal chemistry.

This protocol describes a standard laboratory procedure for the synthesis of **3-(2-Bromoacetyl)benzonitrile** from 3-acetylbenzonitrile using N-Bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination.[\[4\]](#)[\[5\]](#)

Step	Procedure
1. Reactant Preparation	Dissolve 1 equivalent of 3-acetylbenzonitrile in a suitable solvent such as carbon tetrachloride or ethyl acetate in a round-bottom flask.
2. Reagent Addition	Add 1.1 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
3. Reaction Condition	Equip the flask with a reflux condenser and heat the mixture to reflux under irradiation with a UV lamp to facilitate radical initiation.
4. Monitoring	Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
5. Work-up	Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
6. Purification	Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

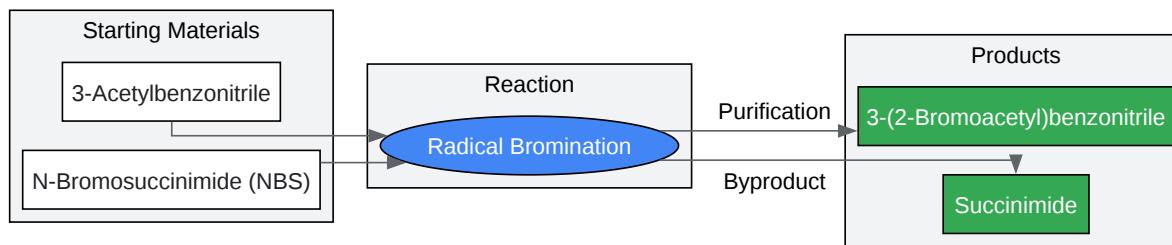
While specific experimental spectra for **3-(2-Bromoacetyl)benzonitrile** are not widely published, the following protocols outline standard methods for its structural confirmation.

Method	Protocol & Expected Results
¹ H NMR Spectroscopy	Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl ₃). Expected Signals: A singlet for the two methylene protons (-CH ₂ Br) around 4.4-4.8 ppm. A complex multiplet pattern in the aromatic region (7.5-8.2 ppm) corresponding to the four protons on the benzene ring.
¹³ C NMR Spectroscopy	Prepare a more concentrated sample (~20-30 mg) in a deuterated solvent. Expected Signals: A signal for the methylene carbon (-CH ₂ Br) around 30-35 ppm. Signals for the aromatic carbons between 110-140 ppm. A signal for the nitrile carbon (-C≡N) around 115-120 ppm. A signal for the carbonyl carbon (C=O) around 190 ppm.
Infrared (IR) Spectroscopy	Analyze the solid sample using a KBr pellet or ATR accessory. Expected Peaks: A sharp, strong peak around 2220-2240 cm ⁻¹ for the nitrile (C≡N) stretch. A strong, sharp peak around 1680-1700 cm ⁻¹ for the ketone (C=O) stretch. Aromatic C-H and C=C stretching peaks in the 3000-3100 cm ⁻¹ and 1450-1600 cm ⁻¹ regions, respectively.
Mass Spectrometry (MS)	Use Electron Ionization (EI) or Electrospray Ionization (ESI). Expected Result: The molecular ion peak [M] ⁺ should be visible, showing a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity at m/z 223 and 225).

Application in Drug Discovery: GSK-3 Inhibition

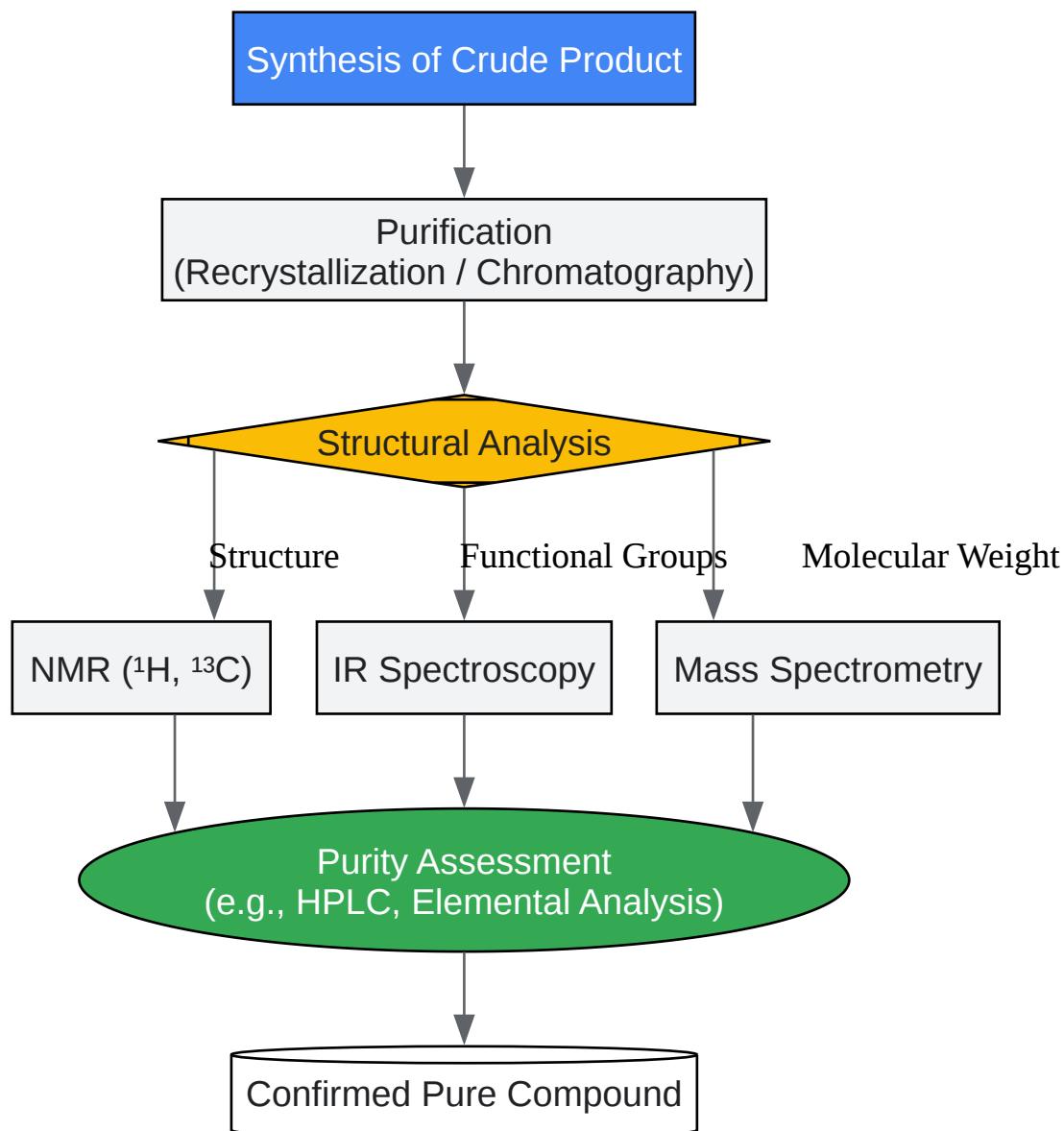
3-(2-Bromoacetyl)benzonitrile has been identified as a compound used in the study of novel inhibitors for Glycogen Synthase Kinase 3 (GSK-3).^[6] GSK-3 is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways. Its hyperactivity is implicated in a wide range of pathologies, including neurodegenerative diseases (like Alzheimer's), psychiatric disorders, and metabolic diseases.^{[6][7][8]}

The bromoacetyl functional group is a reactive electrophile that can form a covalent bond with nucleophilic residues, such as cysteine, within the ATP-binding site of a kinase. This irreversible inhibition makes compounds like **3-(2-Bromoacetyl)benzonitrile** valuable as chemical probes to study enzyme function and as potential starting points for therapeutic development.

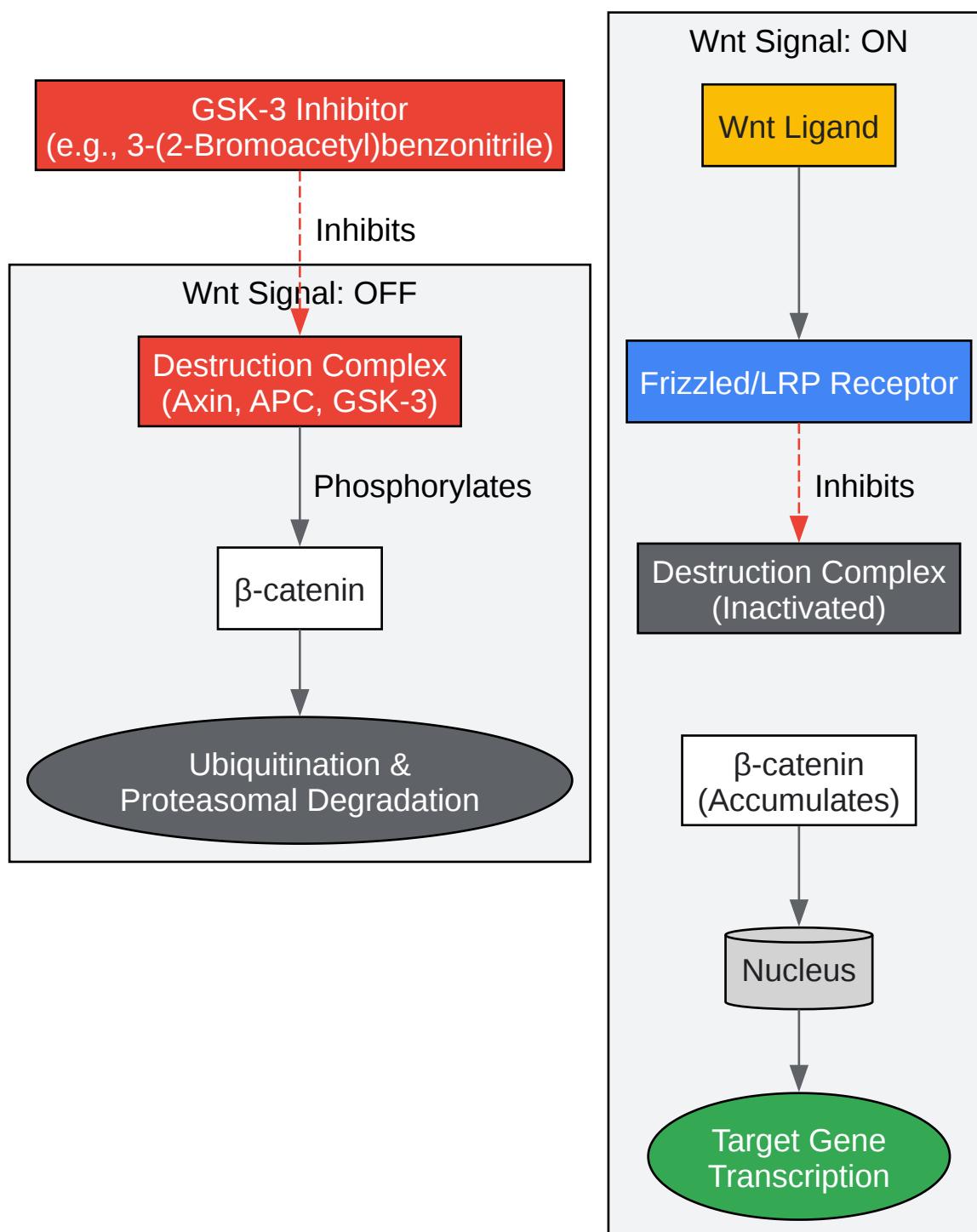

One of the most well-studied roles of GSK-3 is in the canonical Wnt signaling pathway.^[9] In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation.^[9] When a Wnt ligand binds to its receptor, this destruction complex is inactivated, allowing β -catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and differentiation.^{[8][9]} An inhibitor of GSK-3 would mimic the effect of a Wnt signal by preventing β -catenin degradation.

Safety and Handling

3-(2-Bromoacetyl)benzonitrile is classified as a hazardous substance and must be handled with appropriate precautions. It is corrosive and toxic if swallowed, inhaled, or in contact with skin.


Safety Aspect	Recommendation
Hazard Classifications	Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage.
Signal Word	Danger
Personal Protective Equipment (PPE)	Wear protective gloves, chemical-resistant clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up. Recommended storage is under an inert atmosphere (Nitrogen or Argon) at 2-8°C.
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.
First Aid (Ingestion)	Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Synthetic route to **3-(2-Bromoacetyl)benzonitrile**.

[Click to download full resolution via product page](#)

Caption: Standard workflow for chemical synthesis and characterization.

[Click to download full resolution via product page](#)

Caption: Role of GSK-3 in the canonical Wnt signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. scbt.com [scbt.com]
- 3. 3-(2-Bromoacetyl)Benzonitrile Supplier in China [nj-finechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Physical and chemical specifications of 3-(2-Bromoacetyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122449#physical-and-chemical-specifications-of-3-2-bromoacetyl-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com